molecular formula C20H21N5O B2616695 [1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone CAS No. 477864-41-8

[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl](4-phenylpiperazino)methanone

Cat. No.: B2616695
CAS No.: 477864-41-8
M. Wt: 347.422
InChI Key: IMSQSXNTIOMZPQ-UHFFFAOYSA-N
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Description

1-(6-methyl-2-pyridinyl)-1H-imidazol-4-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine, imidazole, and piperazine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methyl-2-pyridinyl)-1H-imidazol-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-methyl-2-pyridinyl)-1H-imidazol-4-ylmethanone: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-methyl-2-pyridinyl)-1H-imidazol-4-ylmethanone: has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(6-methyl-2-pyridinyl)-1H-imidazol-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it could inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission .

Comparison with Similar Compounds

1-(6-methyl-2-pyridinyl)-1H-imidazol-4-ylmethanone: can be compared with other similar compounds such as:

The uniqueness of 1-(6-methyl-2-pyridinyl)-1H-imidazol-4-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in the other compounds listed.

Properties

IUPAC Name

[1-(6-methylpyridin-2-yl)imidazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-16-6-5-9-19(22-16)25-14-18(21-15-25)20(26)24-12-10-23(11-13-24)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSQSXNTIOMZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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